1-[2-(2-Chlorophenoxy)ethoxy]-2-methoxy-4-prop-2-enylbenzene
Description
1-[2-(2-Chlorophenoxy)ethoxy]-2-methoxy-4-prop-2-enylbenzene is an organic compound that belongs to the class of phenylpropanes. This compound is characterized by the presence of a chlorophenoxy group, an ethoxy group, a methoxy group, and a prop-2-enyl group attached to a benzene ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Properties
IUPAC Name |
1-[2-(2-chlorophenoxy)ethoxy]-2-methoxy-4-prop-2-enylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO3/c1-3-6-14-9-10-17(18(13-14)20-2)22-12-11-21-16-8-5-4-7-15(16)19/h3-5,7-10,13H,1,6,11-12H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLJVZVMNCHYRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCOC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Chlorophenoxy)ethoxy]-2-methoxy-4-prop-2-enylbenzene typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity. Industrial processes may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Chlorophenoxy)ethoxy]-2-methoxy-4-prop-2-enylbenzene can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as alcohols or amines.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are commonly used under acidic conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Alcohols, amines, and other reduced derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[2-(2-Chlorophenoxy)ethoxy]-2-methoxy-4-prop-2-enylbenzene involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[2-(2-Chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene: This compound has a similar structure but with a methyl group instead of a prop-2-enyl group.
1-{2-[2-(2-Chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene: Another similar compound with additional ethoxy groups.
Uniqueness
1-[2-(2-Chlorophenoxy)ethoxy]-2-methoxy-4-prop-2-enylbenzene is unique due to the presence of the prop-2-enyl group, which can influence its chemical reactivity and interactions with biological targets. This structural variation can lead to different physical, chemical, and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
